ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to alcohols or amines.
Scientific Research Applications
Ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a pharmacophore in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The oxazole-pyrimidine scaffold is known to inhibit various enzymes, including kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases such as cancer .
Comparison with Similar Compounds
- Ethyl 5-aminooxazole-4-carboxylate
- 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines
- N-(4-hydroxypyrimidin-5-yl)benzamides
Comparison: Ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
Molecular Formula |
C14H17N3O6 |
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Molecular Weight |
323.30 g/mol |
IUPAC Name |
ethyl 5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H17N3O6/c1-5-21-13(20)10-9-11(23-16-10)15-7-17(12(9)19)6-8(18)22-14(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
CNSJSQQJRNAGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C(=O)N(C=N2)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
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